3-(1-Methylimidazo[1,5-a]pyridin-3-yl)propanoic acid
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Overview
Description
3-(1-Methylimidazo[1,5-a]pyridin-3-yl)propanoic acid is a heterocyclic organic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of a propanoic acid side chain further distinguishes it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylimidazo[1,5-a]pyridin-3-yl)propanoic acid typically involves multicomponent condensation reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for higher yields and purity, would apply. Techniques like continuous flow synthesis and the use of automated reactors could be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylimidazo[1,5-a]pyridin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution using Friedel-Crafts conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-(1-Methylimidazo[1,5-a]pyridin-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial, antifungal, and antiviral agent.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-(1-Methylimidazo[1,5-a]pyridin-3-yl)propanoic acid involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, such as its role in blocking γ-aminobutyric acid receptors in the case of its use as a tranquilizer .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atom and the type of substituents attached.
Imidazo[1,2-a]pyrimidine derivatives: These compounds have a pyrimidine ring fused to an imidazole ring and exhibit different chemical and biological properties.
Uniqueness
3-(1-Methylimidazo[1,5-a]pyridin-3-yl)propanoic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its fused bicyclic structure and the presence of a propanoic acid side chain make it a versatile compound for various applications.
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-(1-methylimidazo[1,5-a]pyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O2/c1-8-9-4-2-3-7-13(9)10(12-8)5-6-11(14)15/h2-4,7H,5-6H2,1H3,(H,14,15) |
InChI Key |
ANNJTXAXHUHGGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=CN2C(=N1)CCC(=O)O |
Origin of Product |
United States |
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